6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Catalog No.
S702763
CAS No.
5791-00-4
M.F
C9H8ClNO2
M. Wt
197.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

CAS Number

5791-00-4

Product Name

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

IUPAC Name

6-chloro-2-methyl-4H-1,4-benzoxazin-3-one

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

InChI

InChI=1S/C9H8ClNO2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,1H3,(H,11,12)

InChI Key

MGOCBXKZDZRPMK-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)Cl

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)Cl

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound characterized by its unique benzoxazine structure. It is identified by the molecular formula C9H8ClNO2C_9H_8ClNO_2 and has a molecular weight of 197.62 g/mol. This compound appears as a white to light yellow crystalline powder and is notable for its chlorine substitution at the sixth position and a methyl group at the second position of the benzoxazine ring. The compound is registered under CAS number 5791-00-4 and has various applications in organic synthesis and biological research .

  • Allelopathy: They can inhibit the growth of other plants [].
  • Antibacterial and antifungal properties: Some benzoxazinones have been shown to possess antimicrobial activity.

Intermediate for Drug Discovery and Development

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one finds its primary application in scientific research as a key intermediate for the synthesis of more complex organic compounds. These compounds can then be further investigated for potential pharmaceutical activity [, ]. Due to the presence of the benzoxazinone ring structure, 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one serves as a versatile building block for creating new molecules with diverse therapeutic properties []. Researchers can modify the core structure to explore a range of biological activities.

Limitations in Current Research

Typical of benzoxazine derivatives. Notably, it can undergo nucleophilic substitutions due to the presence of the chlorine atom, which can be replaced by various nucleophiles. Additionally, it can be involved in cyclization reactions to form more complex structures. The compound can also undergo hydrolysis, leading to the formation of corresponding acids or amines depending on reaction conditions .

This compound exhibits potential biological activities, particularly in the realm of pharmacology. It has been used to synthesize derivatives with vasorelaxant properties, indicating its relevance in cardiovascular research. Additionally, analogs derived from this compound have shown antifungal and anti-Candida activities, making it a candidate for further exploration in medicinal chemistry . Its biological effects may be attributed to its structural characteristics that allow interaction with various biological targets.

The synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves a multi-step process starting from readily available precursors. One common method includes the reaction of 2-amino phenol with chloroacetyl chloride in the presence of suitable bases such as potassium carbonate or cesium carbonate, followed by cyclization under reflux conditions. The formation of the desired product can be confirmed through spectroscopic methods such as NMR and mass spectrometry .

General Synthetic Route:

  • Starting Materials: 2-amino phenol and chloroacetyl chloride.
  • Reagents: Potassium carbonate or cesium carbonate.
  • Solvent: Acetonitrile or DMF (dimethylformamide).
  • Conditions: Reflux for several hours followed by purification through column chromatography.

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one serves as an important building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects against fungal infections and cardiovascular diseases due to their vasorelaxant properties. Additionally, it is utilized in academic research to study the structure-activity relationship of benzoxazine derivatives .

Studies involving 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one often focus on its interactions with biological macromolecules such as proteins and nucleic acids. These interactions can provide insights into its mechanism of action and potential therapeutic applications. For instance, investigations into its binding affinity with specific receptors could elucidate its vasorelaxant effects or antifungal activity .

Several compounds share structural similarities with 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, which can provide context for understanding its uniqueness:

Compound NameCAS NumberSimilarity Index
7-Chloro-2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one1506636-10-70.97
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)propanamide1020054-99-20.96
6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one124188-37-00.95
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide1020055-19-90.92
N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide954585-98-90.91

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The distinct substitution pattern on the benzoxazine ring of 6-Chloro-2-methyl-2H-benzoxazin-3(4H)-one contributes to its unique properties and potential applications compared to its analogs .

The crystallographic structure of 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one has been extensively characterized through single-crystal X-ray diffraction analysis, providing detailed insights into the molecular geometry and packing arrangements of the benzoxazinone core [1]. The compound crystallizes in an orthorhombic crystal system with space group P2₁2₁2₁, demonstrating well-defined three-dimensional ordering [1].

PropertyValue
Molecular FormulaC₉H₈ClNO₂
Molecular Weight (g/mol)197.62
CAS Number5791-00-4
MDL NumberMFCD01744501
Melting Point (°C)172-176
AppearanceWhite to Light yellow powder/crystal
Storage TemperatureRoom temperature (cool, dark place <15°C)

Table 1: Basic Molecular Properties of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one [2] [3]

The crystallographic parameters reveal significant structural details about the benzoxazinone framework [1]. The unit cell dimensions demonstrate a = 4.5359(6) Å, b = 7.700(1) Å, and c = 21.281(3) Å, with a total volume of 743.28(17) ų [1]. The crystal structure adopts a density of 1.641 Mg/m³ with Z = 4, indicating four molecules per unit cell [1].

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.5359(6)
b (Å)7.700(1)
c (Å)21.281(3)
Volume (ų)743.28(17)
Z4
Density (Mg/m³)1.641
Temperature (K)273(2)
R-factor0.038
ConformationScrew boat

Table 2: Crystallographic Parameters for Benzoxazinone Core Structure [1]

The six-membered heterocyclic ring adopts a screw boat conformation, which represents a significant deviation from planarity [1]. This conformational preference is characterized by atoms C1 and C2 being displaced from the plane of the remaining four atoms by 0.301(5) and 0.635(5) Å, respectively [1]. This screw boat conformation has been consistently observed in related benzoxazinone derivatives, indicating it as a characteristic structural feature of this heterocyclic system [1] [4].

The molecular packing in the crystal lattice is stabilized through intermolecular hydrogen bonding interactions [1]. Specifically, the molecules are connected via N—H⋯O hydrogen bonds with a donor-acceptor distance of 2.844(3) Å and a bond angle of 166° [1]. These hydrogen bonding networks result in the formation of chain-like arrangements along the crystallographic b axis [1].

BondLength (Å)
Cl1—C61.720(3)
O1—C11.231(3)
O2—C31.354(3)
O2—C21.414(4)
N1—C11.324(3)
N1—C41.402(3)
C1—C21.486(4)
C3—C81.373(4)
C3—C41.373(4)
C4—C51.362(4)
C5—C61.377(4)
C6—C71.365(4)
C7—C81.362(4)

Table 3: Selected Bond Lengths in Benzoxazinone Core [1]

Electronic Configuration and Resonance Stabilization

The electronic configuration of 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one reveals complex molecular orbital interactions that contribute to the overall stability and reactivity of the benzoxazinone system [5] [6]. Density functional theory calculations employing the B3LYP functional with 6-31G* basis sets have provided comprehensive insights into the frontier molecular orbital characteristics [5] [6].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap plays a crucial role in determining the chemical reactivity and stability of benzoxazinone derivatives [7] [6]. Studies on related benzoxazole compounds have demonstrated that the calculated energy gap typically ranges between 3.80 to 4.5 electron volts, with smaller gaps indicating higher chemical reactivity [7] [6]. The electronic transitions primarily involve intramolecular charge transfer processes within the heterocyclic framework [5] [8].

Bond AngleAngle (°)
C3—O2—C2114.9(2)
C1—N1—C4122.4(2)
O1—C1—N1123.0(3)
O1—C1—C2121.1(2)
N1—C1—C2115.8(3)
O2—C2—C1114.2(2)
O2—C3—C8119.7(2)
O2—C3—C4120.4(2)
C8—C3—C4119.8(3)
C5—C4—C3120.7(3)
C5—C4—N1121.2(2)
C3—C4—N1118.0(2)

Table 4: Selected Bond Angles in Benzoxazinone Core [1]

The resonance stabilization in benzoxazinone systems arises from the delocalization of π-electrons across the fused aromatic and heterocyclic rings [9] [8]. Natural bond orbital analysis reveals significant electron delocalization between donor and acceptor orbitals, with stabilization energies typically ranging from 24 to 55 kilocalories per mole [10]. The carbonyl group at position 3 participates in extensive conjugation with the aromatic system, contributing to the overall electronic stabilization [9] [8].

Molecular electrostatic potential surface calculations demonstrate the presence of distinct electrophilic and nucleophilic regions within the molecule [8] [11]. The electron density distribution shows localization of negative charge around the oxygen atoms and positive charge accumulation on hydrogen atoms, consistent with the expected polarization patterns in heterocyclic systems [10] [11].

Substituent Effects of Chlorine and Methyl Groups

The substituent effects of chlorine at position 6 and methyl at position 2 significantly influence the electronic properties and molecular behavior of 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one [12] [13]. The chlorine substituent exhibits strong electron-withdrawing characteristics with a Hammett sigma value of +0.23, while the methyl group demonstrates electron-donating properties with a sigma value of -0.17 [12] [13].

SubstituentElectronic EffectImpact on Ring StabilityEffect on Reactivity
Chlorine (C6)Electron-withdrawing (σ = +0.23)Decreases electron density, stabilizes ringActivates ring toward nucleophilic attack
Methyl (C2)Electron-donating (σ = -0.17)Increases electron density, may reduce stabilityDeactivates ring toward electrophilic attack
Combined Cl + MeBalanced electronic influenceModerate stability due to opposing effectsBalanced reactivity profile

Table 5: Electronic Effects of Substituents in 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one [12] [13]

The chlorine substitution at the 6-position introduces significant steric and electronic perturbations to the benzoxazinone core [12] [13]. The electron-withdrawing nature of chlorine reduces the electron density of the aromatic ring, thereby stabilizing the overall molecular framework against nucleophilic attack [12] [13]. This electronic modification also influences the ring-opening equilibrium dynamics, with electron-withdrawing groups generally favoring ring stability [14] [12].

The methyl substituent at position 2 provides contrasting electronic effects compared to the chlorine group [12] [13]. The electron-donating character of the methyl group increases the local electron density around the heterocyclic oxygen, potentially affecting the C-O bond stability [12] [13]. Studies on benzoxazine equilibrium have demonstrated that electron-donating groups at different positions can have opposing influences on ring stability depending on their specific location [12].

The combined presence of both chlorine and methyl substituents creates a balanced electronic environment within the molecule [12] [13]. This dual substitution pattern results in moderate reactivity characteristics, as the electron-withdrawing effect of chlorine partially counteracts the electron-donating influence of the methyl group [12] [13]. The spatial positioning of these substituents also contributes to the observed screw boat conformation of the heterocyclic ring [1] [12].

Comparative Analysis with Related Benzoxazinone Derivatives

The structural and electronic properties of 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one can be effectively evaluated through systematic comparison with related benzoxazinone derivatives [15] [16] [17]. This comparative approach provides valuable insights into structure-activity relationships and the influence of specific substitution patterns on molecular properties [15] [17].

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Key Structural Feature
6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-oneC₉H₈ClNO₂197.62172-176Chlorine at C6, Methyl at C2
6-Chloro-2H-1,4-benzoxazin-3(4H)-one (parent)C₈H₆ClNO₂183.59215-219Chlorine at C6 only
2-Methyl-2H-1,4-benzoxazin-3(4H)-oneC₉H₉NO₂163.17Not reportedMethyl at C2 only
6-Methyl-2H-1,4-benzoxazin-3(4H)-oneC₉H₉NO₂163.17Not reportedMethyl at C6 only
6,7-Dichloro-2H-1,4-benzoxazin-3(4H)-oneC₈H₅Cl₂NO₂218.04157-159Chlorines at C6 and C7
2H-1,4-benzoxazin-3(4H)-one (unsubstituted)C₈H₇NO₂149.15173-175No substituents

Table 6: Comparative Analysis of Related Benzoxazinone Derivatives [2] [16] [18] [3] [19]

The melting point data reveals interesting trends related to substitution patterns and molecular interactions [2] [3] [19]. The parent 6-chloro-2H-1,4-benzoxazin-3(4H)-one exhibits the highest melting point at 215-219°C, suggesting strong intermolecular interactions in the solid state [19]. The introduction of the methyl group at position 2 reduces the melting point to 172-176°C, indicating modified crystal packing arrangements [3].

The molecular weight progression demonstrates the additive effect of substituents, with the target compound having an intermediate molecular weight of 197.62 g/mol [2] [3]. The unsubstituted benzoxazinone shows the lowest molecular weight at 149.15 g/mol, while the dichloro derivative reaches 218.04 g/mol [18] [19].

Structure-activity relationship studies have revealed that the presence of substituents on the benzene ring generally reduces the inhibitory potential of benzoxazinone derivatives in biological systems [15] [17]. However, specific substitution patterns can modulate these effects, with electron-withdrawing groups like chlorine showing enhanced activity compared to electron-donating substituents [15] [9]. The positioning of substituents also plays a crucial role, with ortho, meta, and para positions exhibiting different electronic influences [15] [17].

Traditional Batch Synthesis Approaches

Nitration-Cyclization Sequences

The traditional batch synthesis of 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one relies heavily on sequential nitration-cyclization methodologies that have been established over decades of organic synthesis development [1]. The fundamental approach involves the initial nitration of appropriately substituted aromatic precursors, followed by reduction to the corresponding amino derivatives, and subsequent cyclization under acidic conditions to form the benzoxazinone core structure.

The nitration step typically employs concentrated nitric acid in combination with sulfuric acid as the nitrating mixture, targeting specific positions on the aromatic ring system [2]. For the synthesis of 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, the nitration process begins with 2,2-difluoro-2-(3-fluorophenoxy)-N,N-dimethylacetamide as the starting material, which undergoes dinitration using 20% oleum in combination with 100% nitric acid [3]. The reaction proceeds at elevated temperatures ranging from 60-80°C, with reaction times extending from 4 to 24 hours depending on the specific substrate and reaction conditions employed [2].

The cyclization sequence following nitration involves the formation of the benzoxazinone ring through intramolecular nucleophilic attack of the amino group on the carbonyl carbon of the amide functionality [4]. This process typically requires acidic conditions, with trifluoroacetic acid or similar strong acids serving as cyclization promoters [1]. The mechanism proceeds through the formation of an aci-nitro intermediate, which undergoes subsequent ring closure to yield the desired benzoxazinone structure [1].

ParameterTypical RangeOptimal Conditions
Temperature60-100°C80°C
Reaction Time4-24 hours8-12 hours
Nitrating AgentHNO₃/H₂SO₄20% oleum/100% HNO₃
Yield67-85%75-80%

Chlorination Strategies for Position-Specific Substitution

Position-specific chlorination represents a critical aspect of benzoxazinone synthesis, particularly for the preparation of 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one where the chlorine atom must be selectively introduced at the 6-position of the benzoxazinone core [5]. The chlorination strategies employed in traditional batch synthesis rely on electrophilic aromatic substitution mechanisms, where the chlorine atom is introduced through the use of chlorinating agents such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide [6].

The regioselectivity of chlorination is governed by the electronic properties of the benzoxazinone ring system, with electron-withdrawing groups directing chlorination to positions that are least deactivated by the electron-deficient nature of the oxazinone moiety [5]. For 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, the chlorination typically occurs at the 6-position due to the favorable electronic environment created by the fused ring system .

The chlorination process involves the formation of a chloronium ion intermediate, which undergoes nucleophilic attack by the aromatic ring to form the chlorinated product [5]. The reaction conditions for position-specific chlorination typically involve temperatures ranging from 80-120°C, with reaction times extending from 6-12 hours depending on the specific chlorinating agent employed [6]. The use of Lewis acid catalysts such as aluminum chloride or iron(III) chloride can enhance the electrophilic character of the chlorinating agent and improve the regioselectivity of the chlorination process .

Chlorinating AgentTemperature (°C)Time (hours)Yield (%)Selectivity
Cl₂/AlCl₃80-1006-870-85High
SO₂Cl₂100-1208-1265-80Moderate
N-Chlorosuccinimide80-9010-1560-75Moderate

Continuous Flow Synthesis Innovations

Integrated Nitration/Hydrogenation/Cyclization Systems

The development of integrated continuous flow systems represents a paradigm shift in benzoxazinone synthesis, offering significant advantages over traditional batch processes in terms of safety, efficiency, and scalability [3]. The integrated nitration/hydrogenation/cyclization approach enables the seamless transformation of aromatic starting materials into benzoxazinone products through a single continuous process, eliminating the need for intermediate isolation and purification steps [8].

The continuous flow nitration process employs microstructured reactors that provide exceptional heat and mass transfer characteristics, enabling precise control of reaction temperatures and minimizing the formation of hazardous intermediates [3]. The nitration step utilizes a mixed feed system where the aromatic substrate and nitrating agent are combined in a micromixing device under carefully controlled thermostatic conditions [2]. The resulting nitro intermediate flows directly into the hydrogenation reactor without isolation, significantly reducing the safety risks associated with handling potentially explosive nitro compounds [4].

The hydrogenation component of the integrated system employs fixed-bed catalytic reactors containing palladium on carbon catalyst, operating at temperatures of 45°C and pressures of 5-10 bar [3]. The continuous flow hydrogenation process offers several advantages over batch hydrogenation, including improved safety through the elimination of hydrogen gas accumulation, enhanced catalyst utilization through optimized contact time, and superior mass transfer characteristics that result in more efficient reduction of the nitro groups [8].

The cyclization step is accomplished through an acid-catalyzed process in a tubular reactor operating at 80°C, where the amino intermediate undergoes intramolecular cyclization to form the benzoxazinone product [3]. The integration of liquid-liquid membrane separation technology and inline removal of excess hydrogen gas through gas-permeable tubing enables uninterrupted continuous flow processing [2].

Process ParameterNitrationHydrogenationCyclization
Temperature (°C)604580
Pressure (bar)15-101
Residence Time (min)10-1515-205-10
Yield (%)95-9898-9990-95

Process Intensification Using Microstructured Reactors

Microstructured reactors have emerged as a transformative technology for benzoxazinone synthesis, enabling process intensification through enhanced heat and mass transfer, improved reaction control, and reduced processing times [9]. The application of microstructured reactors to benzoxazinone synthesis represents a significant advancement in process chemistry, offering the potential for dramatic improvements in both efficiency and safety compared to conventional batch processes [10].

The microstructured reactor approach utilizes channels with dimensions on the order of micrometers, resulting in extremely high surface-to-volume ratios that facilitate rapid heat transfer and efficient mixing [11]. For the synthesis of 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, microstructured reactors enable precise temperature control during the highly exothermic nitration process, preventing the formation of hazardous hot spots that can lead to runaway reactions [3].

The enhanced mixing characteristics of microstructured reactors result in improved reaction selectivity and reduced formation of unwanted by-products [9]. The short residence times achievable in microstructured reactors, typically on the order of minutes rather than hours, enable rapid processing of unstable intermediates and minimize decomposition reactions [12]. The modular design of microstructured reactor systems facilitates easy scale-up through numbering-up approaches, where multiple reactor units operate in parallel to achieve the desired production capacity [10].

The process intensification achieved through microstructured reactors results in significant reductions in reactor volume, energy consumption, and waste generation compared to conventional batch processes [11]. The integration of microstructured reactors with automated control systems enables real-time monitoring and adjustment of reaction parameters, ensuring consistent product quality and optimized process performance [9].

Reactor TypeVolume (mL)Mixing Time (s)Heat Transfer (W/m²K)Productivity (kg/h)
Batch Reactor1000-500030-60500-10001-5
Microstructured1-100.1-110000-500000.1-2
Scale-up Factor1110-50xVariable

Green Chemistry Approaches in Benzoxazinone Synthesis

The implementation of green chemistry principles in benzoxazinone synthesis has become increasingly important as the pharmaceutical and agrochemical industries seek to reduce their environmental impact while maintaining high standards of product quality and efficiency [13]. The development of environmentally sustainable synthetic methodologies for 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one encompasses multiple aspects of green chemistry, including atom economy optimization, waste minimization, energy efficiency, and the use of renewable feedstocks [14].

Atom economy optimization represents a fundamental principle of green chemistry that seeks to maximize the incorporation of all reactant atoms into the final product while minimizing the formation of waste by-products [15]. In the context of benzoxazinone synthesis, multicomponent reactions have been developed that combine multiple bond-forming steps into a single transformation, thereby improving atom economy and reducing the number of synthetic steps required [16]. The use of catalytic processes, particularly those employing heterogeneous catalysts that can be easily separated and recycled, contributes significantly to the sustainability of benzoxazinone synthesis [17].

Solvent-free reaction conditions have been successfully implemented in benzoxazinone synthesis through the use of mechanochemical approaches, including ball-milling and solvent-assisted grinding techniques [18]. These methods eliminate the need for organic solvents, thereby reducing both environmental impact and processing costs while often providing improved reaction rates and selectivities [6]. The mechanochemical synthesis of benzoxazinones has been shown to proceed under mild conditions with reaction times significantly shorter than conventional solution-phase methods [18].

The incorporation of renewable feedstocks into benzoxazinone synthesis has been achieved through the use of bio-based starting materials, including vanillin, ortho-vanillin, and furfuryl amine derivatives [14]. These renewable precursors can be efficiently converted to benzoxazinone products through green synthetic methodologies, reducing dependence on petrochemical feedstocks and contributing to the overall sustainability of the synthesis [18].

Green Chemistry PrincipleImplementation MethodEnvironmental BenefitEfficiency Gain
Atom EconomyMulticomponent reactionsReduced waste15-25%
Solvent-free synthesisMechanochemical methodsNo solvent waste20-30%
Renewable feedstocksBio-based precursorsSustainable sourcing10-20%
CatalysisHeterogeneous catalystsCatalyst reusability25-40%
Energy efficiencyMicrowave activationLower energy use40-60%

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Last modified: 08-15-2023

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